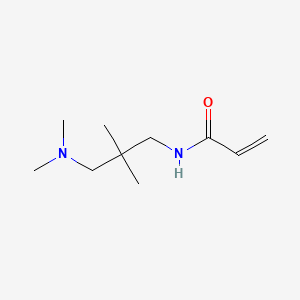
N-(3-(Dimethylamino)-2,2-dimethylpropyl)acrylamide
Cat. No. B8737143
Key on ui cas rn:
20166-75-0
M. Wt: 184.28 g/mol
InChI Key: ZZSGYARVLIMPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04582933
Procedure details


Proceeding as in Example 1, 130 g 3-dimethylamino-2,2-dimethylpropylamine; 72 g acrylic acid; 3 g copper acetate; and 2 g 85% phosphoric acid were mixed. 130.5 g (71%) N-(3-dimethylamino-2,2-dimethylpropyl)acrylamide was isolated.




Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:9])[CH2:3][C:4]([CH3:8])([CH3:7])[CH2:5][NH2:6].[C:10](O)(=[O:13])[CH:11]=[CH2:12]>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.P(=O)(O)(O)O>[CH3:1][N:2]([CH3:9])[CH2:3][C:4]([CH3:8])([CH3:7])[CH2:5][NH:6][C:10](=[O:13])[CH:11]=[CH2:12] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
130 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CC(CN)(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
72 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
P(O)(O)(O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CC(CNC(C=C)=O)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 130.5 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
